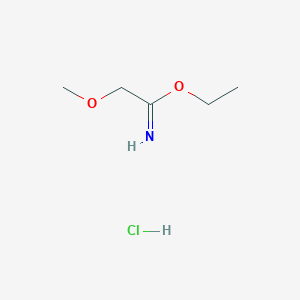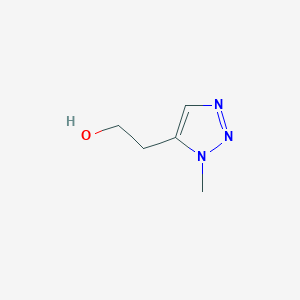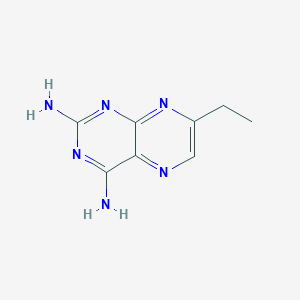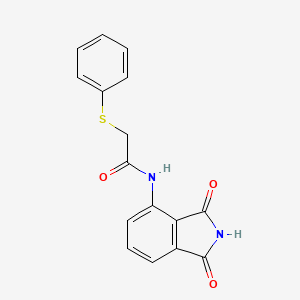![molecular formula C21H25N5O2 B2762969 4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1208637-82-4](/img/structure/B2762969.png)
4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a chemical compound that has shown potential in scientific research applications. It is a member of the benzimidazole family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, such as the compound , have been studied for their potential as antimicrobial agents. The presence of the benzimidazole and piperazine rings in the compound’s structure suggests it could be effective against a range of microbial pathogens. Research has shown that similar structures exhibit antibacterial activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against agents like Fluconazole .
Antitumor Activity
The benzimidazole moiety is known to contribute to antitumor properties. Studies have indicated that compounds with this structure can exhibit moderate to high inhibitory activities against various tumor cell lines, such as HepG2, SK-OV-3, NCI-H460, and BEL-7404, while showing lower cytotoxicities against normal cell lines compared to traditional chemotherapy agents like 5-FU and cisplatin .
Tubulin Polymerization Inhibition
Compounds with benzimidazole and piperazine structures have been evaluated for their ability to inhibit tubulin polymerization, which is a crucial process in cell division. This application is particularly relevant in cancer research, as inhibiting microtubule assembly can prevent the proliferation of cancer cells. Results suggest that these compounds effectively inhibit microtubule assembly formation in cancer cell lines such as DU-145 .
Synthesis of Functional Molecules
The imidazole core of the compound is a key component in the synthesis of functional molecules used in everyday applications. The versatility of imidazoles allows for their use in pharmaceuticals, agrochemicals, dyes for solar cells, optical applications, functional materials, and catalysis. The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications .
Development of Novel Synthetic Methodologies
Recent advances in the synthesis of imidazoles, including the compound , have focused on creating novel methodologies for their regiocontrolled synthesis. These methodologies are important for the development of functional molecules with specific substitution patterns, which can be used in various applications mentioned above .
Pharmaceutical Research
Benzimidazole derivatives are widely used in pharmaceutical research due to their therapeutic potential. The compound’s structure suggests it could be explored for the development of new drugs, especially considering its potential antimicrobial and antitumor activities. The synthesis of novel benzimidazole derivatives continues to be a significant area of research in medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that benzimidazole compounds often interact with biological targets such as tubulin and various enzymes . These targets play crucial roles in cellular processes such as cell division and metabolic pathways.
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein structures . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell division and various metabolic processes .
Result of Action
Based on the potential targets and modes of action mentioned above, the compound could potentially disrupt cell division or alter metabolic processes .
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-28-17-8-6-16(7-9-17)10-11-22-21(27)26-14-12-25(13-15-26)20-23-18-4-2-3-5-19(18)24-20/h2-9H,10-15H2,1H3,(H,22,27)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHRNVRYFVBNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)
![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)




![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762897.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)



![N-(3-chloro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2762907.png)
